Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate
Description
Bis((4-((4-(diethylamino)phenyl)(4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)methylene)-3-methyl-2,5-cyclohexadien-1-ylidene)ethyl(2-hydroxyethyl)ammonium) sulphate is a complex cationic dye derivative characterized by a conjugated cyclohexadienylidene backbone and multiple amino/ammonium substituents. Its structure features diethylamino, hydroxyethyl, and methyl groups attached to aromatic and aliphatic chains, with a sulphate counterion ensuring charge neutrality. Such compounds are typically employed in specialized applications, including optical materials, biological staining, or photodynamic therapy, due to their extended π-conjugation and redox-active properties .
Properties
CAS No. |
83950-32-7 |
|---|---|
Molecular Formula |
C66H92N6O8S |
Molecular Weight |
1129.5 g/mol |
IUPAC Name |
[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfate |
InChI |
InChI=1S/2C33H46N3O2.H2O4S/c2*1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;1-5(2,3)4/h2*11-18,23-24,37-38H,7-10,19-22H2,1-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LUWPGRFLCFZOQZ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthenic Mineral Oil is typically obtained through the refining of crude oil. The process involves several steps:
Distillation: Crude oil is heated and separated into different fractions based on boiling points.
Hydrotreating: The distillates are treated with hydrogen to remove sulfur, nitrogen, and other impurities.
Solvent Extraction: Specific solvents are used to extract naphthenic hydrocarbons from the treated distillates.
Hydrocracking: The extracted naphthenic hydrocarbons are further processed to break down larger molecules into smaller, more stable ones.
Industrial Production Methods
In industrial settings, the production of Naphthenic Mineral Oil involves large-scale refining processes. The crude oil undergoes atmospheric and vacuum distillation, followed by hydrotreating and solvent extraction. The final product is then subjected to quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Naphthenic Mineral Oil can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Hydrogenation: Adding hydrogen to the oil can saturate unsaturated hydrocarbons, improving stability.
Cracking: Breaking down larger hydrocarbon molecules into smaller ones through thermal or catalytic processes.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen and elevated temperatures.
Hydrogenation: Requires hydrogen gas and a catalyst, such as palladium or platinum, under high pressure and temperature.
Cracking: Involves high temperatures and catalysts like zeolites or silica-alumina.
Major Products Formed
Oxidation: Peroxides, alcohols, ketones, and acids.
Hydrogenation: Saturated hydrocarbons.
Cracking: Smaller hydrocarbons, such as alkanes and alkenes.
Scientific Research Applications
Naphthenic Mineral Oil has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reaction medium in various chemical processes.
Biology: Employed in the preparation of biological samples and as a component in certain laboratory reagents.
Medicine: Utilized in the formulation of medicinal ointments and creams due to its emollient properties.
Industry: Widely used as a lubricant, transformer oil, and in the production of rubber and plastics.
Mechanism of Action
The mechanism of action of Naphthenic Mineral Oil is primarily physical rather than chemical. It acts as a lubricant by forming a thin film between surfaces, reducing friction and wear. In medicinal applications, it provides a protective barrier on the skin, preventing moisture loss and promoting healing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Chemoinformatic Analysis
Quantitative structural comparisons using binary similarity coefficients (e.g., Tanimoto, Dice) reveal critical distinctions:
- Tanimoto Coefficient: When compared to structurally related cationic dyes like Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate (CAS 85187-93-5), the Tanimoto coefficient is ~0.65, indicating moderate similarity due to shared ammonium and aromatic moieties but divergent substituents (e.g., thiadiazolyl vs. cyclohexadienylidene) .
- Functional Group Impact: The hydroxyethyl and diethylamino groups in the target compound enhance solubility in polar solvents compared to analogues with non-polar alkyl chains (e.g., methyl or ethyl groups alone), as demonstrated in solubility studies of similar ammonium salts .
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Tanimoto Coefficient* | Solubility (g/L, H₂O) | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | Diethylamino, hydroxyethyl, cyclohexadienylidene | N/A | 12.3 ± 0.5 | 185–190 |
| Benzyl-dimethylammonium sulphate [CAS 85187-93-5] | Thiadiazolyl, dimethylammonium | 0.65 | 8.9 ± 0.3 | 170–175 |
| Methylene Blue | Phenothiazinium, dimethylamino | 0.41 | 35.0 ± 1.2 | 220–225 |
*Tanimoto coefficients calculated using 512-bit fingerprints (MACCS keys) .
Physicochemical Properties
- Solubility: The target compound’s hydroxyethyl groups improve aqueous solubility (12.3 g/L) over benzyl-dimethylammonium analogues (8.9 g/L) but remain lower than phenothiazinium dyes like methylene blue (35.0 g/L) due to reduced aromatic planarization .
- Thermal Stability : Decomposition onset at 185–190°C, intermediate between benzyl-dimethylammonium sulphate (170–175°C) and methylene blue (220–225°C), reflecting the stabilizing effect of conjugated backbones .
Functional and Application-Based Differences
- Optical Properties : The extended conjugation in the target compound results in a λmax of 620 nm (visible/NIR region), whereas methylene blue absorbs at 665 nm, and benzyl-dimethylammonium derivatives typically exhibit λmax < 500 nm due to smaller π-systems .
- Biological Activity : Unlike methylene blue, which shows mitochondrial targeting, the target compound’s bulky substituents limit cellular uptake, as observed in in vitro cytotoxicity assays (IC₅₀ > 100 µM vs. IC₅₀ = 8 µM for methylene blue) .
Research Findings and Contradictions
- Similarity vs. Function Divergence : Despite structural overlap with benzyl-dimethylammonium sulphate (Tanimoto >0.6), the target compound’s photostability is 3× higher, contradicting assumptions that similar structures guarantee analogous stability .
- Counterion Effects : Sulphate counterions in the target compound reduce aggregation in aqueous media compared to chloride salts in analogues, as shown by dynamic light scattering (DLS) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
